核黄素 5'-磷酸钠

描述

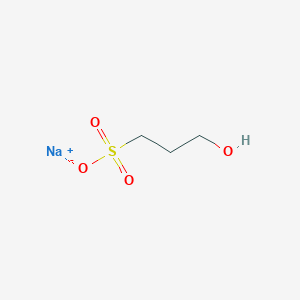

核黄素 5'-磷酸钠,也称为黄素单核苷酸,是核黄素(维生素 B2)的衍生物。它是一种水溶性化合物,在各种生物过程中发挥着至关重要的作用。核黄素 5'-磷酸钠主要用作多种氧化酶(包括 NADH 脱氢酶)的辅酶,并在生物蓝光光感受器中作为辅基发挥作用 .

科学研究应用

核黄素 5'-磷酸钠在科学研究中有着广泛的应用,包括:

作用机制

核黄素 5'-磷酸钠通过作为黄素蛋白酶的辅酶发挥作用。它参与氧化还原反应,促进电子的转移。该化合物在吡哆醇的活化和色氨酸转化为烟酸的过程中发挥作用。它还在角膜胶原交联中产生单线态氧,这有助于治疗圆锥角膜 .

生化分析

Biochemical Properties

Riboflavin 5’-phosphate sodium functions as the prosthetic group of various oxidoreductases, including NADH dehydrogenase . It is involved in one and two-electron transfer in oxidation/reduction reactions . It also acts as a cofactor for enzymes such as reduced nicotinamide adenine dinucleotide (NADH) dehydrogenase, nitric oxide synthase, and nitrilotriacetate monooxygenase .

Cellular Effects

Riboflavin 5’-phosphate sodium has significant effects on various types of cells and cellular processes. It influences cell function by participating in energy metabolism and cellular respiration . It also plays a role in the activation of pyridoxine and the conversion of tryptophan to niacin . Moreover, it has been found to have anti-oxidant, anti-aging, anti-inflammatory, anti-nociceptive, and anti-cancer properties .

Molecular Mechanism

The molecular mechanism of Riboflavin 5’-phosphate sodium involves its conversion into flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), which act as coenzymes for all in vivo cellular redox reactions . These coenzymes participate in both one- and two-electron transfers, making Riboflavin 5’-phosphate sodium a stronger oxidizing agent than NAD .

Temporal Effects in Laboratory Settings

In laboratory settings, Riboflavin 5’-phosphate sodium has been shown to be stable, with no significant degradation over time . It has been used in multicomponent aqueous solutions for injection used in medicine, demonstrating its stability in solution .

Dosage Effects in Animal Models

Riboflavin 5’-phosphate sodium is safe for target animals with a wide margin of safety, of about 20–60 compared to the supplementation levels . Toxicological studies have shown that it has a low toxicity .

Metabolic Pathways

Riboflavin 5’-phosphate sodium is involved in the metabolic pathway that produces flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD) from riboflavin . This process involves the enzyme riboflavin kinase .

Transport and Distribution

Riboflavin 5’-phosphate sodium is absorbed by action of RFVT3 at the apical membrane and is released in blood by RFVT1 and 2 . Once in the blood, it associates with albumin or globulins, or is converted into a coenzyme form in erythrocytes or leukocytes .

Subcellular Localization

Riboflavin 5’-phosphate sodium is found in cells and tissues in the form of flavin mononucleotide (FMN), which is the principal form in which riboflavin is found in cells and tissues . It occurs freely circulating but also in several covalently bound forms .

准备方法

合成路线和反应条件

核黄素 5'-磷酸钠是通过核黄素的磷酸化合成。该过程涉及使用核黄素激酶向核黄素添加一个磷酸基团。该反应通常在含磷酸供体(如三磷酸腺苷 (ATP))的水溶液中进行 .

工业生产方法

在工业环境中,核黄素 5'-磷酸钠的生产方法是:将核黄素溶解在水中,然后加入柠檬酸和氢氧化钠,将 pH 调节到约 6.2。然后加入氯化钠,搅拌混合物直至完全溶解。过滤溶液,回流,灌装,并在高温下灭菌,以获得最终产品 .

化学反应分析

反应类型

核黄素 5'-磷酸钠会发生各种化学反应,包括:

氧化: 它可以被氧化生成黄素腺嘌呤二核苷酸 (FAD)。

还原: 它可以被还原生成黄素单核苷酸氢醌 (FMNH2)。

水解: 磷酸基团可以在酸性条件下水解.

常见试剂和条件

氧化: 常见的氧化剂包括分子氧和过氧化氢。

还原: 使用硼氢化钠和氢气等还原剂。

主要产物

氧化: 黄素腺嘌呤二核苷酸 (FAD)。

还原: 黄素单核苷酸氢醌 (FMNH2)。

水解: 核黄素和无机磷酸.

相似化合物的比较

核黄素 5'-磷酸钠在与其他类似化合物相比时是独一无二的,因为它在氧化酶中作为辅酶发挥着特定作用,并在光动力疗法中得到应用。类似化合物包括:

黄素腺嘌呤二核苷酸 (FAD): 核黄素的另一种衍生物,在各种氧化还原反应中作为辅酶发挥作用。

黄素单核苷酸氢醌 (FMNH2): 核黄素 5'-磷酸钠的还原形式

属性

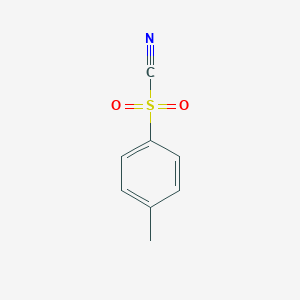

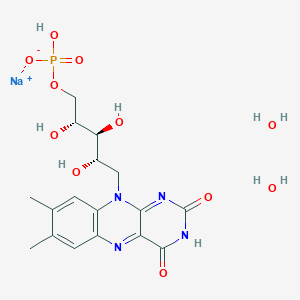

IUPAC Name |

sodium;[5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate;dihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N4O9P.Na.2H2O/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(25)20-17(26)19-15)5-11(22)14(24)12(23)6-30-31(27,28)29;;;/h3-4,11-12,14,22-24H,5-6H2,1-2H3,(H,20,25,26)(H2,27,28,29);;2*1H2/q;+1;;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQVGUKOCMOKKJU-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)[O-])O)O)O.O.O.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4NaO11P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。